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Compound of Interest

Compound Name: SU5204

Cat. No.: B15569523 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive technical overview of the chemical structure, properties, and biological activity

of SU5204, a notable tyrosine kinase inhibitor.

Chemical Structure and Properties
SU5204 is a synthetic organic compound belonging to the indolinone class of molecules. Its

chemical structure is characterized by an oxindole core substituted with an ethoxy-phenyl

methylidene group.

Table 1: Chemical and Physical Properties of SU5204
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Property Value Source

IUPAC Name

(3Z)-3-[(2-

ethoxyphenyl)methylidene]-1,3

-dihydro-2H-indol-2-one

[1]

Molecular Formula C₁₇H₁₅NO₂ -

Molecular Weight 265.31 g/mol -

CAS Number 186611-11-0 -

Appearance Light yellow to yellow solid -

Solubility

DMSO: ≥ 2.5 mg/mL (9.42

mM) Water: Insoluble Ethanol:

Insoluble

[2]

Storage

Powder: -20°C for 3 years; 4°C

for 2 years In solvent: -80°C

for 6 months; -20°C for 1

month

[2]

Mechanism of Action: Inhibition of VEGFR-2 and
HER2 Signaling
SU5204 functions as a potent inhibitor of specific receptor tyrosine kinases (RTKs), primarily

targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or

Flk-1) and Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2). By

competing with ATP for the binding site in the catalytic domain of these receptors, SU5204
effectively blocks their autophosphorylation and subsequent activation of downstream signaling

pathways. This inhibition disrupts crucial cellular processes such as proliferation, migration,

and angiogenesis, which are often dysregulated in cancer.

Table 2: Inhibitory Activity of SU5204
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Target IC₅₀ Source

VEGFR-2 (FLK-1) 4 µM [2]

HER2 51.5 µM [2]

VEGFR-2 Signaling Pathway
The VEGFR-2 signaling cascade is a critical regulator of angiogenesis, the formation of new

blood vessels. The binding of its ligand, VEGF-A, to VEGFR-2 triggers a series of downstream

events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways,

which are pivotal for endothelial cell proliferation, survival, and migration. SU5204's inhibition of

VEGFR-2 directly impedes these processes.
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VEGFR-2 Signaling Pathway Inhibition by SU5204

HER2 Signaling Pathway
HER2 is a member of the epidermal growth factor receptor (EGFR) family and plays a

significant role in the development and progression of certain types of cancer, notably breast

cancer. HER2 can form homodimers or heterodimers with other EGFR family members, leading

to the activation of downstream signaling pathways, including the PI3K-Akt and MAPK

pathways, which drive cell proliferation and survival. SU5204's inhibitory action on HER2 can

disrupt these oncogenic signals.
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HER2 Signaling Pathway Inhibition by SU5204

Experimental Protocols
The following sections outline detailed methodologies for key experiments involving SU5204.

In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of

SU5204 against VEGFR-2 kinase using a luminescence-based assay that measures ATP

consumption.[3][4]

Materials:

Recombinant human VEGFR-2 kinase

Poly (Glu, Tyr) 4:1 peptide substrate

ATP

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

SU5204 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque 96-well plates

Plate reader capable of luminescence detection
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Procedure:

Prepare serial dilutions of SU5204 in kinase buffer. A typical starting concentration is 100 µM

with 3-fold serial dilutions. Include a DMSO-only vehicle control.

In a 96-well plate, add the kinase reaction buffer.

Add the appropriate amount of VEGFR-2 kinase to each well.

Add the serially diluted SU5204 or DMSO to the wells.

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final

ATP concentration should ideally be at the Kₘ for VEGFR-2.

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced by following the

manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a

reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and

generate a luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each SU5204 concentration relative to the vehicle control

and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to assess the effect of SU5204 on the viability and proliferation of a relevant

cancer cell line (e.g., a line known to overexpress VEGFR-2 or HER2).[5][6][7][8]

Materials:

Cancer cell line of interest (e.g., HUVEC, SK-BR-3)
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Complete cell culture medium

SU5204 stock solution (in DMSO)

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

96-well clear flat-bottom tissue culture plates

Multi-channel pipette

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to

adhere overnight in a 37°C, 5% CO₂ incubator.

Prepare serial dilutions of SU5204 in complete cell culture medium. Include a DMSO-only

vehicle control.

Remove the medium from the cells and replace it with the medium containing the various

concentrations of SU5204 or the vehicle control.

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for

2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each treatment group relative to the vehicle

control and determine the IC₅₀ value.

Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization

of a kinase inhibitor like SU5204.
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Workflow for Kinase Inhibitor Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one | C18H17NO4 | CID 5353678
- PubChem [pubchem.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. benchchem.com [benchchem.com]

4. bpsbioscience.com [bpsbioscience.com]

5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

6. MTT assay protocol | Abcam [abcam.com]

7. broadpharm.com [broadpharm.com]

8. merckmillipore.com [merckmillipore.com]

To cite this document: BenchChem. [SU5204: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569523#su5204-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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